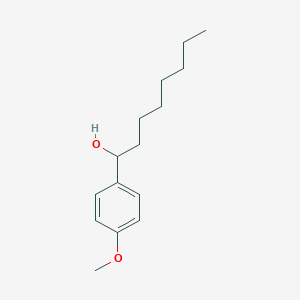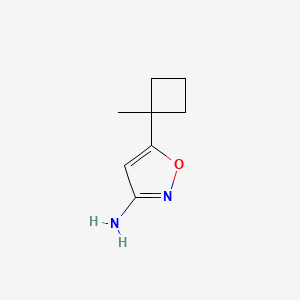
5-(1-Methylcyclobutyl)isoxazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methylcyclobutyl)isoxazol-3-amine is a chemical compound with the molecular formula C8H12N2O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a 1-methylcyclobutyl group attached to the isoxazole ring, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclobutyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures. This reaction produces methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable synthetic methods is a key focus in industrial applications.
化学反应分析
Types of Reactions
5-(1-Methylcyclobutyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
5-(1-Methylcyclobutyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 5-(1-Methylcyclobutyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 5-(1-Methylcyclopropyl)isoxazol-3-amine
- 5-(1-Methylcyclopentyl)isoxazol-3-amine
- 5-(1-Methylcyclohexyl)isoxazol-3-amine
Uniqueness
5-(1-Methylcyclobutyl)isoxazol-3-amine is unique due to its specific structural features, such as the 1-methylcyclobutyl group attached to the isoxazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the size and shape of the cyclobutyl group can influence the compound’s binding affinity to molecular targets and its overall biological activity.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
5-(1-methylcyclobutyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H12N2O/c1-8(3-2-4-8)6-5-7(9)10-11-6/h5H,2-4H2,1H3,(H2,9,10) |
InChI 键 |
DSUDKVZRHAYUKP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)C2=CC(=NO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
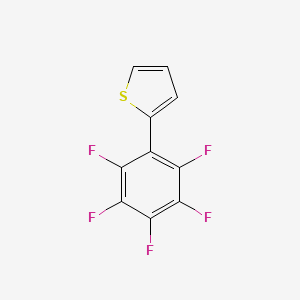
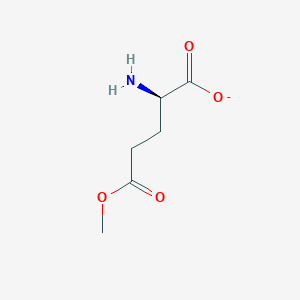
![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)
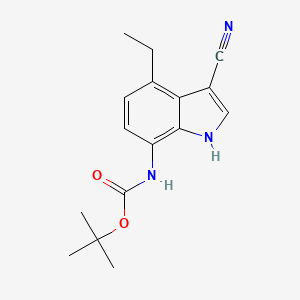

![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
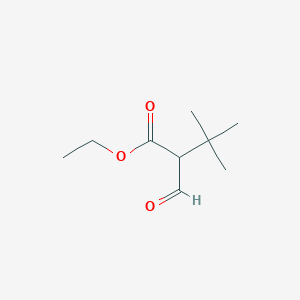
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)
